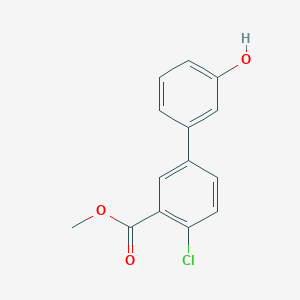
3-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% (also known as 3-Chloro-4-methoxycarbonylphenylphenol) is a phenolic compound with a wide range of applications in the fields of science and technology. It is a white crystalline solid with a melting point of 133°C and a boiling point of 246°C. It is an important precursor for the synthesis of various compounds such as dyes, pharmaceuticals, and pesticides. It is also used in the manufacture of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% is not well understood. It is believed that the compound acts as an intermediate in the formation of various compounds, such as dyes, pharmaceuticals, and pesticides. It is also thought to act as a catalyst in the formation of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% have not been well studied. However, it is known that the compound is relatively stable and non-toxic. It is also known to have low acute toxicity and is not expected to cause any adverse effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and non-toxic, making it suitable for use in a wide range of experiments. It is also relatively easy to obtain and is relatively inexpensive. However, the compound is not very soluble in water and has a low melting point, making it difficult to use in some experiments.
Orientations Futures
There are several potential future directions for the use of 3-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95%. It has potential applications in the synthesis of new compounds such as dyes, pharmaceuticals, and pesticides. It could also be used as a catalyst in the synthesis of polymers and other materials. In addition, it could be used as a reagent in organic synthesis and in the synthesis of polymers. Finally, it could be used as a starting material for the synthesis of various compounds that have potential applications in medicine and industry.
Méthodes De Synthèse
3-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% can be synthesized through the reaction of 4-chloro-3-methoxybenzaldehyde with paraformaldehyde in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere and at a temperature of around 80°C. The reaction is complete in about 2-3 hours and yields a white solid product with a purity of 95%.
Applications De Recherche Scientifique
3-(4-Chloro-3-methoxycarbonylphenyl)phenol, 95% is widely used in scientific research applications. It is used as a starting material for the synthesis of various compounds such as dyes, pharmaceuticals, and pesticides. It is also used in the manufacture of polymers and other materials. In addition, it is used as a reagent in organic synthesis and in the synthesis of polymers.
Propriétés
IUPAC Name |
methyl 2-chloro-5-(3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)12-8-10(5-6-13(12)15)9-3-2-4-11(16)7-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQXRTQTWGEEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683630 |
Source


|
| Record name | Methyl 4-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-51-1 |
Source


|
| Record name | Methyl 4-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)







